2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride 2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1048343-51-6
VCID: VC8200942
InChI: InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H
SMILES: CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl
Molecular Formula: C11H14ClFN2
Molecular Weight: 228.69 g/mol

2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride

CAS No.: 1048343-51-6

Cat. No.: VC8200942

Molecular Formula: C11H14ClFN2

Molecular Weight: 228.69 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride - 1048343-51-6

Specification

CAS No. 1048343-51-6
Molecular Formula C11H14ClFN2
Molecular Weight 228.69 g/mol
IUPAC Name 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H
Standard InChI Key UJHALVSHVYZJDN-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1H-indole scaffold substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an ethylamine side chain at the 3-position, which is protonated as a hydrochloride salt. The indole nucleus, a bicyclic aromatic system, enables π-π interactions critical for binding to biological targets, while the fluorine atom enhances metabolic stability and lipophilicity .

IUPAC Name and SMILES Notation

  • IUPAC Name: 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

  • SMILES: FC1=CC2=C(C=C1)NC(C)=C2CCN.Cl[H]

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight228.69 g/mol
Purity≥95% (HPLC)
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
StabilityLight-sensitive; store at -20°C in amber vials

The hydrochloride salt form improves solubility in aqueous media, facilitating its use in biological assays .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from substituted indole precursors. A common approach utilizes the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions to form the indole core .

Stepwise Procedure

  • Indole Formation: Condensation of 4-fluoro-2-methylphenylhydrazine with a β-keto ester yields the 5-fluoro-2-methylindole intermediate.

  • Side Chain Introduction: The ethylamine group is introduced via reductive amination or alkylation of the 3-position.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Yield Improvement: Catalytic hydrogenation or borohydride reduction enhances the efficiency of ethylamine attachment .

Applications in Pharmaceutical Research

Biological Activity

Indole derivatives exhibit diverse pharmacological properties, including:

  • Anticancer Activity: Modulation of kinase pathways (e.g., VEGF, PDGF receptors) via structural mimicry of ATP-binding sites .

  • Antimicrobial Effects: Disruption of microbial cell membranes through hydrophobic interactions.

  • Neurotransmitter Analogues: The ethylamine side chain resembles tryptamine, suggesting potential serotonin receptor modulation .

Drug Development Case Studies

  • Sunitinib Analogues: Structural similarities to Sunitinib (a tyrosine kinase inhibitor) highlight its role in developing anticancer agents .

  • Antidepressant Research: As a fluorinated tryptamine derivative, it may serve as a precursor for CNS-active compounds .

Comparison with Structural Analogues

Chloro vs. Fluoro Substitution

Replacing fluorine with chlorine (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) increases molecular weight (208.69 vs. 228.69 g/mol) and alters electronic properties, affecting receptor binding .

Pyridine-Modified Derivatives

Compounds like 2-(5-fluoro-2-pyridin-3-yl-1H-indol-3-yl)-ethylamine hydrochloride (CAS: 1049787-77-0) exhibit enhanced solubility due to the pyridine ring’s basicity but reduced blood-brain barrier permeability .

Recent Research Developments

Patent Analysis

A 2009 patent (EP2264027A1) describes methods for synthesizing Sunitinib-like compounds, highlighting the utility of halogenated indoles in kinase inhibitor design .

Emerging Applications

  • Fluorine-18 Labeling: Potential use in PET imaging due to the fluorine atom’s radiochemical properties .

  • Combinatorial Libraries: High-throughput screening identifies derivatives with improved bioavailability .

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